molecular formula C17H18N6O4S B2939922 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034614-66-7

2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2939922
CAS No.: 2034614-66-7
M. Wt: 402.43
InChI Key: GAPKHINCPLIURM-UHFFFAOYSA-N
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Description

2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a pyrazole and pyrazine moiety linked through a sulfamoyl bridge to a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrazole and Pyrazine Moieties: The initial step involves the synthesis of 1-methyl-1H-pyrazol-4-yl and pyrazin-2-yl intermediates. These can be synthesized through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.

    Sulfamoylation: The pyrazole and pyrazine intermediates are then linked via a sulfamoyl group. This step often involves the reaction of the pyrazole with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Phenoxyacetamide Formation: The final step involves the coupling of the sulfamoyl-linked pyrazole-pyrazine intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrazine rings.

    Reduction: Reduced forms of any nitro groups to amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π interactions with target proteins, potentially inhibiting their activity or altering their function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)ethanol
  • 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide stands out due to its specific acetamide group, which may confer unique biological activity and chemical reactivity. The presence of both pyrazole and pyrazine rings linked through a sulfamoyl bridge also provides a distinctive structural motif that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-23-10-12(8-21-23)17-15(19-6-7-20-17)9-22-28(25,26)14-4-2-13(3-5-14)27-11-16(18)24/h2-8,10,22H,9,11H2,1H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPKHINCPLIURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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